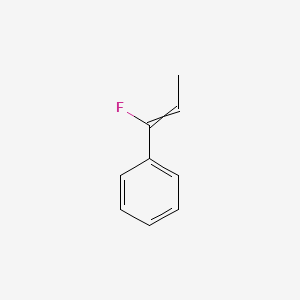

alpha-Fluoro-beta-methylstyrene

Description

Significance of Fluorinated Styrenic Compounds in Contemporary Chemical Science

Fluorinated styrenic compounds are a cornerstone of modern materials science due to the profound impact of fluorine on the properties of the resulting polymers. The high electronegativity of fluorine and the strength of the carbon-fluorine bond impart a range of desirable attributes. researchgate.netrsc.org These include exceptional thermal stability, chemical inertness, and resistance to acids, alkalis, and various solvents. rsc.org

Moreover, the low polarizability of the C-F bond leads to low surface energy, which in turn results in hydrophobic and oleophobic properties. researchgate.net This makes fluorinated polymers highly effective for creating water-repellent and self-cleaning surfaces. researchgate.net Consequently, these materials find applications in diverse and demanding fields such as the automotive, aerospace, and biomedical industries. rsc.org The incorporation of fluorinated units into polymer chains can also enhance processability, heat resistance, and adhesion properties. rsc.org

Historical Context of α-Fluoro-β-methylstyrene Research and Development

While specific historical records detailing the initial synthesis and development of α-fluoro-β-methylstyrene are not extensively documented in readily available literature, its emergence can be understood within the broader history of fluoropolymer research. The field of fluoropolymers has seen significant attention over the past several decades, with a focus on synthesizing and polymerizing monomers that bear fluorine atoms. rsc.org

A significant challenge in this area has been the synthesis and polymerization of styrenic monomers with fluorine substituents on the vinyl group. rsc.org For instance, fluorinated α-methylstyrenes have been noted to be difficult to polymerize under radical conditions, a common method for polymer synthesis. rsc.org Research has also focused on overcoming the poor solubility and high melting points of some perfluorinated materials by copolymerizing them with other monomers. rsc.org

Scope and Research Objectives for α-Fluoro-β-methylstyrene

The academic research objectives for α-fluoro-β-methylstyrene are primarily driven by the desire to create novel polymers with tailored properties. A key objective is to investigate its synthesis and purification, as the creation of high-purity monomers is crucial for successful polymerization.

A significant area of research would involve the study of its polymerization and copolymerization behavior. This includes exploring different initiation methods, such as radical and cationic polymerization, to understand how the presence of both a fluorine atom and a methyl group on the styrenic backbone influences the polymerization process. rsc.orggoogle.com Researchers would also be interested in copolymerizing α-fluoro-β-methylstyrene with other monomers, like styrene (B11656) or methyl methacrylate, to create new materials with a spectrum of properties. rsc.org

Furthermore, a critical research objective is the characterization of the resulting polymers. This involves a detailed analysis of their thermal properties, such as glass transition temperature and thermal stability, as well as their surface properties, including hydrophobicity and surface energy. rsc.orgmaterials-science.info The ultimate goal of this research is to develop new fluorinated polymers with enhanced performance for a variety of advanced applications.

Structure

3D Structure

Properties

Molecular Formula |

C9H9F |

|---|---|

Molecular Weight |

136.17 g/mol |

IUPAC Name |

1-fluoroprop-1-enylbenzene |

InChI |

InChI=1S/C9H9F/c1-2-9(10)8-6-4-3-5-7-8/h2-7H,1H3 |

InChI Key |

FZERQJJTOWFQIE-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C1=CC=CC=C1)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for α Fluoro β Methylstyrene and Its Structural Analogues

Stereoselective Synthesis of α-Fluoro-β-methylstyrene Derivatives

Achieving stereoselectivity is paramount in the synthesis of fluorinated styrenes, as the geometric and enantiomeric purity of the final product dictates its properties and potential applications.

Strategies for cis- and trans-β-Fluorostyrene Isomer Control

The geometric relationship between the fluorine atom and the phenyl group on the double bond significantly influences the molecule's physical and chemical properties. Consequently, methods that allow for the selective synthesis of either the cis (Z) or trans (E) isomer are of high value.

A notable strategy provides a divergent route to both cis- and trans-β-fluorostyrene derivatives from a single, common intermediate. nih.govacs.org This method begins with (Z)-1-aryl-2-fluoro-1-(trimethylsilyl)ethenes, which can be selectively transformed into either the cis or trans product through a choice of subsequent reaction steps. acs.orgacs.org

The synthesis of the trans isomers is accomplished via a stereospecific protodesilylation of the vinylsilane intermediate. acs.org In contrast, the cis isomers are obtained through a multi-step sequence involving bromination, desilicobromination, and subsequent reduction of the carbon-bromine bond. acs.org This dual-pathway approach offers excellent stereocontrol and a versatile entry point to a wide array of β-fluorostyrene derivatives. acs.org

Table 1: Divergent Synthesis of cis- and trans-β-Fluorostyrenes

| Starting Material | Reaction Sequence | Product Isomer | Key Transformation |

|---|---|---|---|

| (Z)-1-Aryl-2-fluoro-1-(trimethylsilyl)ethene | 1. Fluoride (B91410) source (e.g., TBAF) 2. Water | trans-β-Fluorostyrene | Stereospecific protodesilylation |

Another approach focuses on constructing β-fluoro-α,β-unsaturated amides, which are structural analogues. In one such method, the addition of various Grignard reagents to morpholine (B109124) 3,3,3-trifluoropropanamide (B1288742) results in the formation of (E)-β-fluoro-α,β-unsaturated amides with a high degree of stereocontrol. nih.gov

Photocatalytic Approaches to Stereoselective Isomerization

Photocatalysis has emerged as a powerful tool for achieving contra-thermodynamic isomerization, converting more stable E-isomers into their less stable Z-isomers. This process is often initiated by a triplet energy transfer from an excited photocatalyst to the alkene. nih.gov

Research has demonstrated that visible-light photocatalysis can effectively isomerize activated olefins, such as cinnamates. mdpi.com The selectivity of this E to Z isomerization can be dramatically improved by introducing substituents on the double bond. For instance, the presence of a methyl or ethyl group at the β-position of (E)-ethyl cinnamates can increase the Z/E ratio to as high as 98:2. mdpi.com This enhancement is attributed to the destabilization of the Z-isomer's planar conformation due to A¹,³-strain, which in turn hinders the reverse Z to E isomerization. mdpi.comacs.org This finding is particularly relevant for the synthesis of (Z)-α-fluoro-β-methylstyrene.

The choice of photocatalyst is crucial for the efficiency of the isomerization. A variety of sensitizers, including riboflavin (B1680620) (Vitamin B₂) and iridium-based complexes, have been successfully employed. mdpi.comresearchgate.netnih.gov The process involves the photocatalyst absorbing light and transferring its energy to the E-alkene, which breaks the π-bond, allowing rotation to the Z-isomer. nih.gov Because the resulting β-substituted Z-isomers are often deconjugated, they cannot be re-excited by the photocatalyst, which endows the process with an intrinsic directionality and leads to high Z-selectivities. acs.org

Table 2: Photocatalysts for E→Z Isomerization of Activated Alkenes

| Photocatalyst | Light Source | Substrate Class | Typical Z:E Ratio |

|---|---|---|---|

| (-)-Riboflavin (Vitamin B₂) | 402 nm | β-Ionyl Derivatives | Up to 99:1 |

| fac-Ir(ppy)₃ | Visible Light (Blue LED) | Ethyl Cinnamates | Good to Excellent |

| Ru(bpy)₃[PF₆]₂ | Blue LED Light | 1-Aryl-1,3-dienes | Enrichment of Z-isomer |

Enantioselective Fluorination of Alkenes and Styrenes

The creation of a stereogenic center containing a fluorine atom is a significant challenge in synthetic chemistry. Catalytic asymmetric fluorination has been a major focus, with several successful strategies being developed. These methods often rely on the use of a chiral catalyst to control the facial selectivity of the fluorination of a prochiral substrate.

Metal-catalyzed approaches have been particularly fruitful. The earliest methods utilized transition metal enolates, which coordinate to a metal center bearing chiral ligands. nih.gov This creates a rigid chiral environment that directs the attack of an electrophilic fluorine source, such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI). nih.govacs.org

Table 3: Catalytic Systems for Enantioselective Fluorination

| Catalyst System | Substrate Type | Fluorine Source | Key Features |

|---|---|---|---|

| Ti(TADDOLato) | β-Ketoesters | Selectfluor® | First successful catalytic asymmetric fluorination of β-ketoesters. nih.govacs.org |

| Pd / Chiral BINAP | β-Ketoesters | NFSI | Cationic palladium complex generates a chiral metal enolate. nih.gov |

| Cu(II) / Chiral Bis(oxazoline) | β-Ketoesters | NFSI | Additive (HFIP) is crucial for high enantioselectivity. acs.org |

| Ni(II) / Chiral DBFOX-Ph | β-Ketoesters, Oxindoles | NFSI | Achieves extremely high levels of enantioselectivity (up to 99% ee). nih.govacs.org |

| Chiral Cinchona Alkaloids | Acyl Enol Ethers | Selectfluor® | An organocatalytic approach to α-fluoroketones. nitech.ac.jp |

In addition to metal catalysis, organocatalysis has also proven effective. For example, chiral primary amines like β,β-diaryl serines can catalyze the enantioselective fluorination of α-substituted β-diketones with high yields and excellent enantioselectivity (75-95% ee). nih.gov Another strategy involves the stereospecific electrophilic fluorination of configurationally stable organometallic reagents, such as enantioenriched alkylstannatranes, which proceeds with a net inversion of configuration. nih.gov

Fluorination Techniques for Styrene (B11656) Derivatives

The direct introduction of a fluorine atom onto a styrene scaffold can be achieved through either electrophilic or nucleophilic fluorination strategies. The choice of method depends on the desired regioselectivity and the nature of the starting material.

Electrophilic Selective Fluorination utilizing N-Fluorobenzenesulfonimide (NFSI)

N-Fluorobenzenesulfonimide (NFSI) is a popular electrophilic fluorinating agent due to its stability, ease of handling, and high solubility compared to more hazardous reagents like F₂ gas. nih.govorganic-chemistry.org However, its electrophilicity is relatively weak, often necessitating the use of a catalyst or activator for reactions with less reactive substrates like styrenes. chinesechemsoc.orgchinesechemsoc.org

Nitromethane has been identified as an effective activator for NFSI, enabling various fluorofunctionalizations of styrenes under mild conditions. chinesechemsoc.orgchinesechemsoc.org This system allows for fluoro-azidation, fluoro-amination, and fluoro-esterification by trapping the intermediate carbocation with a suitable nucleophile. chinesechemsoc.orgchinesechemsoc.org Transition metal catalysis can also be employed. For instance, a study on the fluorination of trans-β-methylstyrene found that RuCl₃ was an effective catalyst for regioselective monofluorination with NFSI. researchgate.net

Table 4: Catalyst Survey for the Fluorination of trans-β-methylstyrene with NFSI

| Catalyst | Yield (%) |

|---|---|

| RuCl₃ | 76 |

| Pd(OAc)₂ | 45 |

| Cu(OTf)₂ | 32 |

| AuCl₃ | <5 |

| No Catalyst | <5 |

Data sourced from a study on direct fluorination of styrenes. researchgate.net

The reaction of N,N-difluorobenzenesulfonamide, a related reagent, with α-methylstyrenes has been shown to proceed through a free radical addition pathway. researchgate.net This highlights that the mechanism of fluorination with N-F reagents can vary depending on the specific reagent and substrate.

Nucleophilic Fluorination Strategies

Nucleophilic fluorination presents a different set of challenges, primarily due to the low nucleophilicity and high basicity of the fluoride ion. ucla.edunumberanalytics.com Despite this, several effective strategies have been developed. These methods typically involve the substitution of a leaving group with a fluoride ion from a source like potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF). ucla.edugoogle.com

One innovative approach to creating β-fluorinated systems involves a fragmentation reaction. For example, the reaction of morpholine 3,3,3-trifluoropropanamide with nucleophilic Grignard reagents produces (E)-β-fluoro-α,β-unsaturated amides. nih.gov This transformation proceeds via nucleophilic addition to the carbonyl group, followed by a cascade of eliminations that ultimately installs the fluorine atom at the β-position. nih.gov

Photocatalysis has also been harnessed for nucleophilic fluorination. For example, methods for the 1,2-carbofluorination of styrenes have been developed that proceed under photocatalytic conditions, expanding the toolkit for accessing complex fluorinated molecules. ucla.edu These strategies often leverage the generation of radical intermediates to facilitate the challenging C-F bond formation.

Table 5: List of Compounds

| Compound Name |

|---|

| α-Fluoro-β-methylstyrene |

| β-Fluorostyrene |

| (Z)-1-Aryl-2-fluoro-1-(trimethylsilyl)ethene |

| β-Fluoro-α,β-unsaturated amide |

| Morpholine 3,3,3-trifluoropropanamide |

| Ethyl Cinnamate |

| N-Fluorobenzenesulfonimide (NFSI) |

| Selectfluor® |

| trans-β-Methylstyrene |

| N,N-Difluorobenzenesulfonamide |

| Potassium fluoride |

| Tetra-n-butylammonium fluoride |

Transition-Metal Catalyzed Fluorination

Transition-metal catalysis has become a powerful tool for the formation of carbon-fluorine bonds, offering milder reaction conditions and improved selectivity compared to traditional methods. nih.gov The direct fluorination of styrenic systems, including β-methylstyrene derivatives, has been a subject of intensive research.

A notable development in this area is the regioselective monofluorination of disubstituted and trisubstituted styrenes. researchgate.net Research has demonstrated that catalysts such as Ruthenium(III) chloride (RuCl₃), in combination with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI), can effectively catalyze this transformation. researchgate.net This method provides a practical route to fluorostyrene compounds under mild conditions. researchgate.net

Palladium catalysis has also been extensively studied for C-H fluorination reactions. nih.govnsf.gov While many applications focus on C(sp³)–H bonds, the principles can be extended to the vinyl C-H bonds of styrenes. nih.gov For instance, Pd(II)/Pd(IV) catalytic cycles are often implicated in these transformations, utilizing potent fluorinating agents. nih.govescholarship.org The choice of ligands and the specific palladium precursor are crucial for achieving high yields and selectivities. nih.gov

Gold catalysis offers another avenue for the synthesis of fluoroalkenes from alkyne precursors. acs.org Through hydrofluorination reactions directed by a nearby functional group, it is possible to achieve high regio- and stereoselectivity, typically yielding the Z-vinyl fluoride. acs.org This strategy, while not a direct fluorination of the styrene, represents a powerful method for constructing the α-fluoro-β-methylstyrene core from corresponding propargylic substrates.

The table below summarizes representative conditions for transition-metal-catalyzed fluorination applicable to styrene derivatives.

Table 1: Transition-Metal Catalyzed Fluorination of Styrene and Related Substrates

| Catalyst System | Fluorinating Agent | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| RuCl₃ | NFSI | Di- and Trisubstituted Styrenes | Mild conditions, regioselective monofluorination. | researchgate.net |

| Palladium(II) Complexes | Electrophilic F⁺ sources (e.g., Selectfluor, NFSI) | Alkenes, Allylic systems | Utilizes Pd(II)/Pd(IV) catalytic cycles; ligand-dependent selectivity. | nih.govescholarship.org |

Construction of α-Fluoro-β-methylstyrene Scaffolds via Multi-component Reactions

Multi-component reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer an efficient and atom-economical approach to building complex molecular architectures. sioc-journal.cnnih.gov The application of MCRs to the synthesis of fluoroalkyl-containing compounds is a growing field of interest, providing rapid access to diverse libraries of fluorinated molecules. sioc-journal.cnresearchgate.net

The construction of an α-fluoro-β-methylstyrene scaffold can be envisioned through MCRs that assemble the key structural features in one pot. For example, a reaction could involve an aryl boronic acid, a fluorine-containing building block, and a component to install the methyl-substituted vinyl group. Palladium-catalyzed MCRs have been reported for the fluoroalkylative carbonylation of 1,3-enynes, demonstrating the feasibility of integrating a fluoroalkyl group into a complex scaffold in a single step. researchgate.net

While a direct MCR specifically yielding α-fluoro-β-methylstyrene is not prominently detailed in the literature, existing MCRs for synthesizing highly substituted amines and other complex structures provide a blueprint. acs.orgmetu.edu.tr For instance, a modified Ugi or Asinger reaction could potentially be adapted. nih.gov A hypothetical MCR could involve:

An aromatic aldehyde.

A source of ammonia (B1221849) or an amine.

A fluorinated isocyanide or another "F"-containing component.

A component that can generate the methyl-bearing carbon of the double bond.

The development of such a reaction would represent a significant advancement, enabling the rapid and convergent synthesis of α-fluoro-β-methylstyrene analogues from simple and readily available starting materials. The key challenge lies in controlling the reactivity and selectivity of the multiple components to favor the desired product. researchgate.net

Synthesis of Phosphonate-Functionalized α-Fluoro-β-methylstyrene Derivatives

Phosphonate-functionalized organofluorine compounds are of significant interest as they combine the biological properties of the phosphonate (B1237965) group (e.g., as stable mimics of phosphates) with the unique characteristics imparted by fluorine. beilstein-journals.orgresearchgate.net The synthesis of α-fluoro-β-methylstyrene derivatives bearing a phosphonate group can be achieved through several strategic approaches.

One primary method involves the fluorination of a pre-existing α-hydroxyphosphonate. The Pudovik reaction, involving the addition of a dialkyl phosphite (B83602) to an appropriate ketone precursor (e.g., 1-phenylpropan-1-one), can generate the corresponding α-hydroxyphosphonate. beilstein-journals.org Subsequent dehydroxyfluorination is a common strategy to introduce the fluorine atom. researchgate.net Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues are frequently used for this transformation, converting the hydroxyl group into a fluorine atom, often with inversion of configuration. researchgate.net

An alternative approach is the functionalization of a styrene monomer that already contains a phosphonate group. The synthesis of phosphonate-functionalized polystyrene has been demonstrated through the copolymerization of vinylphosphonic acid with styrene. nih.govnih.gov This principle could be applied to a fluorinated styrene monomer, or conversely, a phosphonated styrene monomer could be subjected to a fluorination reaction as described in section 2.2.3.

The table below outlines a general synthetic sequence for obtaining phosphonate-functionalized α-fluoro-β-methylstyrene derivatives.

Table 2: Synthetic Strategy for Phosphonate-Functionalized α-Fluoro-β-methylstyrene

| Step | Reaction Type | Reagents | Intermediate/Product | Key Features | Reference |

|---|---|---|---|---|---|

| 1 | Pudovik Reaction | Aryl methyl ketone + Dialkyl phosphite | α-Hydroxy-β-methyl-α-phenyl-ethylphosphonate | Forms the C-P bond and creates the α-hydroxy precursor. | beilstein-journals.org |

| 2 | Deoxyfluorination | DAST, PyFluor, or other fluorinating agents | α-Fluoro-β-methyl-α-phenyl-ethylphosphonate | Introduces the fluorine atom by replacing the hydroxyl group. | beilstein-journals.orgresearchgate.net |

This multi-step approach allows for the controlled installation of both the fluorine atom and the phosphonate group onto the β-methylstyrene core structure. beilstein-journals.orgresearchgate.net

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of α Fluoro β Methylstyrene

Mechanistic Pathways in α-Fluoro-β-methylstyrene Transformations

The reactivity of α-fluoro-β-methylstyrene can be broadly categorized into electrophilic, radical, and nucleophilic pathways. Each pathway is characterized by the formation of specific intermediates that dictate the final product distribution.

Electrophilic attack on the double bond of α-fluoro-β-methylstyrene is a key reaction pathway. libretexts.org The regioselectivity of this addition is governed by the stability of the resulting carbocationic intermediate. ucalgary.ca The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can destabilize an adjacent carbocation. However, it can also act as a π-donor through resonance, which can stabilize a carbocation. baranlab.org

In the case of α-fluoro-β-methylstyrene, electrophilic attack can, in principle, occur at either the α- or β-carbon of the double bond. Attack at the β-carbon would generate a carbocation at the α-position, directly attached to the fluorine atom (an α-fluorocarbocation). This arrangement is generally destabilized by the inductive effect of fluorine. baranlab.org Conversely, attack at the α-carbon would place the positive charge on the β-carbon, adjacent to the methyl and phenyl groups (a β-fluorocarbocation). This β-carbocation is significantly stabilized by hyperconjugation with the methyl group and resonance with the phenyl ring. youtube.com Therefore, electrophilic additions to α-fluoro-β-methylstyrene are expected to proceed via the more stable β-carbocation intermediate. ucalgary.cayoutube.com

The general mechanism for electrophilic addition involves the initial attack of an electrophile (E+) on the π-bond of the alkene, leading to the formation of a carbocation intermediate. libretexts.org This is followed by the capture of the carbocation by a nucleophile (Nu-). libretexts.org

Table 1: Influence of Substituents on Carbocation Stability in Styrene (B11656) Derivatives

| Substituent Position | Effect on Carbocation Stability | Dominant Factor |

| α-Fluoro | Inductive destabilization, Resonance stabilization | Inductive Destabilization |

| β-Methyl | Hyperconjugation stabilization | Stabilization |

| β-Phenyl | Resonance stabilization | Stabilization |

This table summarizes the electronic effects of the substituents in α-fluoro-β-methylstyrene on the stability of potential carbocation intermediates during electrophilic addition.

A study on the electrophilic fluorination of glycals using Selectfluor found that the reaction proceeds with selective fluorination at the 2-position and nucleophilic addition at the anomeric center. acs.org Mechanistic investigations suggested that a radical process is unlikely. acs.org

Radical reactions of α-fluoro-β-methylstyrene offer alternative transformation pathways. The C-F bond, while strong, can undergo homolytic cleavage under specific conditions, such as photochemical or thermal activation, to generate radical intermediates. quora.comnih.gov The stability of the resulting radical species plays a crucial role in directing the reaction outcome.

The addition of a radical species to the double bond of α-fluoro-β-methylstyrene can also initiate a reaction cascade. The regioselectivity of radical addition is influenced by both steric and electronic factors. The attack of a radical at the less substituted β-carbon is generally favored, leading to the formation of a more substituted and stable α-radical.

Furthermore, the presence of the fluorine atom can influence the subsequent steps of a radical reaction. For instance, β-scission of a fluorine radical from an intermediate is a possible pathway in certain radical processes.

A study on the photocatalytic defluorinative aminoalkylation of fluoroalkyl-substituted alkenes revealed a mechanism involving a cobaloxime-promoted hydrogen atom transfer pathway. researchgate.net This process leads to the cleavage of the stronger primary allylic C-H bonds over weaker ones. researchgate.net

Fluorinated alkenes, in general, are susceptible to nucleophilic attack due to the electron-withdrawing nature of the fluorine atoms, which polarizes the double bond and makes the carbon atoms more electrophilic. researchgate.netrutgers.edu This reactivity is often complementary to that of their non-fluorinated hydrocarbon counterparts. researchgate.net

In the case of α-fluoro-β-methylstyrene, nucleophilic attack can occur directly on the double bond, potentially leading to addition or substitution products. The regioselectivity of the attack is dictated by the electronic and steric environment of the double bond. The α-carbon, being directly attached to the electron-withdrawing fluorine atom, is a likely site for nucleophilic attack.

One common mechanism for nucleophilic vinylic substitution involves an addition-elimination pathway. The nucleophile first adds to the double bond to form a carbanionic intermediate. Subsequent elimination of the fluoride (B91410) ion regenerates the double bond, resulting in a net substitution product. The stability of the carbanionic intermediate is a key factor in this process. The electron-withdrawing fluorine atom can stabilize an adjacent carbanion through its inductive effect. baranlab.org

Research on the reaction of (E)-α-chloro-β-nitrostyrene with anilines suggests a multi-step mechanism where the initial nucleophilic attack is followed by either reversal or expulsion of the chloride ion. rsc.org Studies on other fluorinated alkenes have also highlighted the susceptibility of the fluorinated carbon to nucleophilic attack. researchgate.net

C-F Bond Activation and Functionalization in α-Fluoro-β-methylstyrene Systems

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. baranlab.orgresearchgate.net However, the development of methods for C-F bond activation and functionalization is a highly active area of research due to the prevalence of organofluorine compounds in various fields. nih.govchemrxiv.org

Transition metals have emerged as powerful tools for mediating the activation and functionalization of C-F bonds. nih.govresearchgate.netresearchmap.jp Several mechanistic pathways have been identified, including oxidative addition, β-fluoride elimination, and α-fluoride elimination. sci-hub.se

In the context of α-fluoro-β-methylstyrene, a transition metal complex could potentially insert into the C-F bond via oxidative addition, forming an organometallic intermediate. york.ac.uk This intermediate could then undergo further reactions, such as reductive elimination with a coupling partner, to form a new C-C or C-heteroatom bond. The energetics of C-F versus C-H bond activation are a critical consideration, with factors like the nature of the metal and the number of fluorine substituents influencing the outcome. nih.govacs.org

β-Fluoride elimination is another important pathway where an organometallic intermediate with a fluorine atom on the β-carbon eliminates a metal fluoride to form a new double bond. researchgate.netsci-hub.se While less directly applicable to the initial C-F bond cleavage of α-fluoro-β-methylstyrene, it is a key step in many transformations of fluorinated molecules.

Recent advances have also highlighted the use of main group metals in mediating C-F bond activation in fluoroarenes. rsc.org

Table 2: General Mechanisms of Transition Metal-Mediated C-F Bond Activation

| Mechanism | Description |

| Oxidative Addition | The metal center inserts into the C-F bond, increasing its oxidation state. york.ac.uk |

| β-Fluoride Elimination | An organometallic intermediate with a β-fluorine atom eliminates a metal fluoride to form an alkene. researchgate.netsci-hub.se |

| α-Fluoride Elimination | An α-fluorinated metal species eliminates a metal fluoride to form a new C-C bond. sci-hub.se |

This table outlines the primary mechanistic pathways for the activation of C-F bonds by transition metals.

Defluorinative functionalization involves the cleavage of a C-F bond and the simultaneous or subsequent formation of a new bond. nih.govchemrxiv.orgnih.gov This approach is an efficient way to synthesize novel fluorinated and non-fluorinated compounds. alfa-chemistry.com

For α-fluoro-β-methylstyrene, defluorinative strategies could involve the reaction with a reagent that promotes the cleavage of the C-F bond and introduces a new functional group. For example, a reductive process could lead to the formation of a carbanion or radical anion, which then eliminates a fluoride ion to generate a new reactive intermediate. rutgers.edu

Recent research has demonstrated the defluorinative functionalization of trifluoromethyl groups via the formation of a difluoromethyl anion in a flow system. nih.govchemrxiv.org While this specific example deals with a CF3 group, the underlying principle of generating a reactive intermediate through defluorination is broadly applicable.

Furthermore, defluorinative coupling reactions have been developed. For instance, a palladium/copper cooperative catalyst system has been used for the defluorinative carbonylative coupling of gem-difluoroalkenes with aryl iodides. researchgate.net Such strategies could potentially be adapted for the functionalization of α-fluoro-β-methylstyrene.

Formal Insertion of Alkenes into C-F Bonds

The formal insertion of an alkene into a carbon-fluorine (C-F) bond is a powerful, atom-economical method for constructing complex fluorinated molecules from simpler monofluorinated precursors without the need for an external fluorinating agent. fu-berlin.de This transformation is challenging due to the high strength of the C(sp³)–F bond. fu-berlin.deresearchgate.net However, recent studies have demonstrated that hydrogen bond donors, such as hexafluoroisopropanol (HFIP), can activate these bonds towards heterolytic cleavage, facilitating the insertion process. fu-berlin.deresearchgate.net

The reaction proceeds via a proposed SN1-type mechanism. The hydrogen-bonding solvent activates the C-F bond of an alkyl fluoride (e.g., a benzyl (B1604629) fluoride), promoting the formation of a carbocation intermediate and a fluoride ion. This carbocation is then trapped by the electron-rich double bond of the fluorinated alkene, like α-fluoro-β-methylstyrene. The resulting new carbocation is subsequently captured by the released fluoride ion to yield the final gem-difluorinated product. fu-berlin.de The use of a fluorinated alkene is crucial, as it leads to the formation of valuable gem-difluoro motifs. fu-berlin.descispace.com

In a specific example, the reaction of benzyl fluoride with (E)-α-fluoro-β-methylstyrene in a mixture of dichloromethane (B109758) (CH₂Cl₂) and HFIP successfully afforded the corresponding gem-difluorinated insertion product. fu-berlin.de This demonstrates that β-substituted styrenes are competent coupling partners in this transformation. fu-berlin.de

Table 1: Formal C-F Bond Insertion of (E)-α-Fluoro-β-methylstyrene

| Entry | Alkyl Fluoride | Alkene | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1 | Benzyl fluoride | (E)-α-Fluoro-β-methylstyrene | CH₂Cl₂:HFIP (7:3) | 1,1-difluoro-1,2-diphenylpropane | 55% fu-berlin.de |

Reaction Reactivity with Specific Reagents

Aminofluorination of Fluoroalkyl-Substituted Alkenes

The aminofluorination of alkenes is a direct method for the synthesis of β-fluoroamine compounds, which are valuable building blocks in medicinal chemistry. chimia.chnih.gov The reaction involves the addition of a nitrogen-containing group and a fluorine atom across the double bond. chimia.ch Depending on the reagents and catalysts used, the mechanism can proceed through electrophilic, nucleophilic, radical, or transition metal-catalyzed pathways. chimia.ch

For styrenic substrates, copper-catalyzed three-component aminofluorination has been shown to be effective. nih.gov In these reactions, an amine, an alkene, and a fluoride source are combined in the presence of a copper catalyst. While α-fluoro-β-methylstyrene has not been explicitly detailed in broad substrate scope studies, the reactivity of various styrene derivatives provides insight into its potential behavior. nih.gov For instance, with terminal styrenes, the reaction typically proceeds with high regioselectivity, where the fluoride adds to the benzylic position. nih.gov

The general mechanism for a metal-catalyzed aminofluorination can involve the generation of a high-valent metal-fluoride species that undergoes migratory insertion with the alkene, followed by reductive elimination to form the C-N bond and regenerate the catalyst. Alternatively, a radical pathway might be initiated, especially when using radical precursors. nih.gov The electronic properties of α-fluoro-β-methylstyrene, influenced by the electron-withdrawing fluorine atom, would play a key role in directing the regiochemical outcome of the addition.

Hydroboration of Fluoroalkyl-Substituted Alkenes

Hydroboration is a fundamental reaction in organic synthesis that typically involves the syn-addition of a boron-hydride bond across an alkene, followed by oxidation to yield an alcohol. youtube.commasterorganicchemistry.com The reaction is renowned for its high regioselectivity, with the boron atom adding to the less sterically hindered carbon of the double bond (anti-Markovnikov addition). masterorganicchemistry.comscielo.org.bo

In the case of fluoroalkyl-substituted alkenes, the reaction presents unique challenges and mechanistic considerations. acs.orggeresearchgroup.com The regioselectivity of the insertion into the metal-hydride or metal-boryl bond is a critical factor. acs.orgdicp.ac.cn Two primary pathways are possible: 1,2-insertion, where the metal adds to the carbon adjacent to the phenyl group, and 2,1-insertion, where the metal adds to the fluorine-bearing carbon. geresearchgroup.comdicp.ac.cn

1,2-Insertion: This pathway leads to the desired hydroboration product. The resulting alkylmetal intermediate has the fluorine atom at the γ-position, which suppresses β-fluoride elimination. acs.orgdicp.ac.cn

2,1-Insertion: This pathway places the fluorine atom at the β-position relative to the metal center, making β-fluoride elimination a favorable and often dominant competing reaction, which leads to defluorinated byproducts. acs.orggeresearchgroup.com

Studies on the cobalt-catalyzed hydroboration of α-trifluoromethyl styrene have shown that the choice of ligand is crucial for controlling the chemoselectivity. geresearchgroup.comorganic-chemistry.org Sterically demanding ligands can favor the 1,2-insertion pathway, thus minimizing the undesired β-fluoride elimination and leading to the formation of the chiral fluoroalkylboronate product. researchgate.net For α-fluoro-β-methylstyrene, similar steric and electronic factors would govern the regiochemical outcome of the hydroboration, with a careful choice of catalyst and conditions being necessary to achieve the desired hydroborated product over defluorination. acs.orgnih.gov

Table 2: Potential Pathways in the Hydroboration of α-Fluoro-β-methylstyrene

| Insertion Pathway | Intermediate Type | Subsequent Reaction | Final Product Type |

|---|---|---|---|

| 1,2-Insertion | γ-Fluoro alkyl-metal | Oxidation (e.g., with H₂O₂) | β-Fluoro alcohol |

| 2,1-Insertion | β-Fluoro alkyl-metal | β-Fluoride Elimination | Defluorinated alkene |

Cycloaddition Reactions involving Fluorinated Styrenes

Cycloaddition reactions are powerful tools for the construction of cyclic and bicyclic systems. libretexts.orglibretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example used to form six-membered rings. wikipedia.org Fluorinated styrenes can act as dienophiles in these reactions, with their reactivity influenced by the electronic nature of the fluorine substituent. beilstein-journals.orgnih.gov

Research on the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes like 1,3-cyclopentadiene has shown that these fluorinated dienophiles react smoothly to produce the corresponding monofluorinated bicyclic adducts in high yields. beilstein-journals.orgnih.gov The reaction proceeds to give a mixture of exo and endo isomers. beilstein-journals.org

While simple styrenes are often poor dienophiles in thermal Diels-Alder reactions, the introduction of an electron-withdrawing group, such as a fluorine atom, can enhance their reactivity. researchgate.net Therefore, α-fluoro-β-methylstyrene is expected to participate in [4+2] cycloadditions with electron-rich dienes. chemrxiv.org

Other types of cycloadditions are also possible. For example, [3+2] cycloadditions with 1,3-dipoles like trifluorodiazoethane can lead to the formation of five-membered heterocyclic rings, such as pyrazolines. researchgate.netacs.org Furthermore, photochemical [2+2] cycloadditions can be employed to synthesize four-membered cyclobutane (B1203170) rings. nih.gov The specific reaction pathway and product outcome for α-fluoro-β-methylstyrene would depend on the reaction partner and the conditions (thermal or photochemical) employed. youtube.com

Table 3: Representative Diels-Alder Reaction of a Fluorinated Styrene

| Diene | Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Cyclopentadiene | (Z)-β-Fluoro-β-nitrostyrene | o-xylene, 110 °C | Monofluorinated norbornene | up to 97% | beilstein-journals.orgnih.gov |

Computational and Theoretical Studies on α Fluoro β Methylstyrene Reactivity and Structure

Quantum Chemical Investigations of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating the energetic feasibility of various reaction pathways. For α-fluoro-β-methylstyrene, these methods can predict how the molecule will react with different reagents and under various conditions.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reaction mechanisms of organic molecules like α-fluoro-β-methylstyrene. DFT calculations can be employed to investigate a wide range of reactions, including additions, substitutions, and cycloadditions.

For instance, in the context of aziridination of styrene (B11656) derivatives, DFT studies have been used to calculate the free energy profiles of the reaction, helping to understand the stereochemical outcomes. researchgate.net While specific data for α-fluoro-β-methylstyrene is not available, the principles of these studies are directly applicable. Such calculations would involve optimizing the geometries of reactants, transition states, and products to determine the activation energies and reaction energies.

A hypothetical DFT study on the epoxidation of α-fluoro-β-methylstyrene could, for example, explore the reaction pathway with an oxidizing agent. The calculated potential energy surface would reveal the energy barriers for different approaches of the oxidant to the double bond, providing insights into the regioselectivity and stereoselectivity of the reaction. researchgate.net

Table 1: Hypothetical DFT-Calculated Reaction Energies for Electrophilic Addition to α-Fluoro-β-methylstyrene

| Reaction Step | Reactant Complex | Transition State | Product Complex | ΔE (kcal/mol) | ΔG (kcal/mol) |

| Bromination | -0.5 | 15.2 | -25.8 | -25.3 | -24.9 |

| Hydroboration | -1.2 | 10.8 | -35.1 | -33.9 | -33.5 |

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the outcome of pericyclic reactions and to understand regioselectivity in various chemical transformations. researchgate.net By examining the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict how molecules will interact.

In the case of α-fluoro-β-methylstyrene, an electrophilic attack is a common reaction type. The regioselectivity of this reaction can be rationalized by analyzing the HOMO of the alkene. The fluorine atom, being highly electronegative, will influence the electron density distribution in the double bond. FMO analysis can help predict whether an incoming electrophile will preferentially attack the α-carbon or the β-carbon. The carbon atom with the larger coefficient in the HOMO is generally the site of electrophilic attack.

Similarly, in a cycloaddition reaction, such as a Diels-Alder reaction where α-fluoro-β-methylstyrene could act as the dienophile, the interaction between its LUMO and the HOMO of the diene would govern the reaction's feasibility and stereochemical outcome.

The introduction of a fluorine atom at the α-position of β-methylstyrene induces significant electronic effects that modulate its reactivity. The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect (-I effect), which can decrease the electron density of the double bond, making it less susceptible to electrophilic attack compared to its non-fluorinated counterpart.

Furthermore, the fluorine atom can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the molecule's interactions with solvents, catalysts, and other reactants.

Modeling of Fluorine Effects on Molecular Conformation and Reactivity

Computational modeling can be used to generate a conformational energy profile by systematically rotating the dihedral angles of the molecule and calculating the corresponding energy at each point. This allows for the identification of the most stable conformers and the energy barriers between them. These conformational preferences can, in turn, affect the molecule's reactivity by influencing the accessibility of the reactive sites.

For example, a study on the conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, which are structurally related to the phenyl group in α-fluoro-β-methylstyrene, has shown that the trans conformer (where the carbonyl and fluorine are on opposite sides) is generally more stable. acs.org Similar computational studies on α-fluoro-β-methylstyrene would be crucial to understanding its preferred three-dimensional structure.

Computational Design and Prediction of Novel α-Fluoro-β-methylstyrene Transformations

One of the most exciting applications of computational chemistry is the design and prediction of new chemical reactions. By simulating the interaction of α-fluoro-β-methylstyrene with various novel reagents and catalysts, it is possible to identify promising new transformations that might not be intuitively obvious.

For example, in silico screening of potential catalysts for a specific desired transformation of α-fluoro-β-methylstyrene can save significant experimental time and resources. acs.org Computational methods can predict the catalytic activity and selectivity of different metal complexes or organocatalysts, allowing researchers to focus on the most promising candidates.

Moreover, computational tools can be used to explore entirely new reaction pathways that take advantage of the unique properties of the fluorine atom. This could include, for example, designing reactions that proceed via a fluorine-stabilized carbocation or that involve the selective activation of the C-F bond. The integration of data-driven approaches and machine learning with computational chemistry is opening up new frontiers in the discovery of novel reactivity. acs.org

Stereochemical Control and Chiral Synthesis of α Fluoro β Methylstyrene Derivatives

Asymmetric Catalysis in Fluorinated Alkene Transformations

Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of fluorinated molecules. nih.govku.ac.ae By employing a small amount of a chiral catalyst, chemists can generate large quantities of an enantioenriched product, making it an efficient and desirable approach in both academic and industrial settings. illinois.edu The development of catalytic asymmetric methods for fluorination has been a burgeoning field, with organocatalysis and metal-based catalysis being the principal strategies. illinois.eduacs.org

The rational design of chiral catalysts is fundamental to achieving high levels of enantioselectivity in the synthesis of fluorinated compounds. Chiral phosphoric acids (CPAs), particularly those derived from BINOL, have emerged as highly effective catalysts for a variety of enantioselective transformations. thieme-connect.combeilstein-journals.org These catalysts function by creating a well-defined chiral environment around the substrate.

For instance, the Toste group developed a methodology for the enantioselective catalytic fluorination of enamides using a BINOL-derived phosphoric acid catalyst. thieme-connect.com This system utilizes Selectfluor® as the fluorine source and is described as an anionic phase-transfer catalysis, where the chiral phosphate (B84403) anion pairs with the fluorinating agent to form a soluble, chiral fluorinating species. thieme-connect.com This approach has proven effective for synthesizing α-fluoroimines, which are precursors to valuable chiral amines. thieme-connect.com

Another important class of catalysts includes chiral bifunctional phase-transfer catalysts. Catalysts with a binaphthyl core and bis(diarylhydroxymethyl) substituents have been successfully applied in the asymmetric fluorination of cyclic β-keto esters, yielding products with high enantioselectivity. nih.gov Similarly, Cinchona alkaloid derivatives, often used in phase-transfer catalysis, have been shown to be effective. Amide-based Cinchona alkaloid catalysts can achieve excellent yields and enantioselectivities in the fluorination of 4-substituted pyrazolones, highlighting the importance of multiple hydrogen bonding interactions and steric hindrance in catalyst design for high reactivity and selectivity. rsc.org

The performance of various chiral catalysts in enantioselective fluorination is summarized in the table below.

| Catalyst Type | Substrate | Fluorinating Agent | Yield (%) | Enantiomeric Excess (ee, %) | Ref |

| BINOL-derived Phosphoric Acid | Enamides | Selectfluor® | 58-94 | 91:9 to 99.5:0.5 (er) | thieme-connect.com |

| Chiral Bifunctional Phase-Transfer Catalyst | Cyclic β-keto esters | N/A | High | High | nih.gov |

| Amide-based Cinchona Alkaloid | 4-substituted pyrazolones | N/A | up to 99 | up to 98 | rsc.org |

| Ni(ClO₄)₂-DBFOX-Ph Complex | Cyclic β-ketoesters | N/A | N/A | 93-99 | acs.org |

| Palladium-Complex | α-cyano esters | NFSI | High | 85-99 | acs.org |

| Ti(TADDOLato) | α-acyl lactams | NFSI | 75 | 87 | acs.org |

This table presents a selection of research findings and is not exhaustive.

Phase-transfer catalysis (PTC) is a particularly appealing methodology for asymmetric fluorination because it often involves mild reaction conditions, operational simplicity, and tolerance to air and moisture, avoiding the need for rigorously controlled environments. illinois.eduyoutube.com In PTC, a catalyst, typically a chiral ionic salt, facilitates the reaction between reactants located in different phases (e.g., a solid or aqueous phase and an organic phase). illinois.eduyoutube.com

The mechanism involves the chiral catalyst forming an ion pair with one of the reactants and shuttling it into the phase containing the other reactant. youtube.com For enantioselective fluorination, a lipophilic chiral cation (like a quaternary ammonium (B1175870) salt derived from Cinchona alkaloids) or a chiral anion (like a phosphate from a chiral phosphoric acid) can be used. illinois.edu This chiral ion pair then delivers the fluorinating agent to the nucleophilic substrate within a defined chiral environment, thus inducing asymmetry. illinois.edu

A key advantage of PTC in fluorination is that the low solubility of common electrophilic fluorinating reagents (like Selectfluor®) in non-polar organic solvents minimizes the non-catalyzed background reaction, leading to high enantioselectivities. illinois.edu Chiral phosphoric acids can act as anionic phase-transfer catalysts by forming a hydrogen-bonded ion pair with Selectfluor®, activating it while simultaneously activating the substrate through another hydrogen bond. illinois.edu More recently, hydrogen bonding phase-transfer catalysis using chiral bis-urea catalysts has been shown to effectively couple two ionic reactants, such as an azetidinium salt and cesium fluoride (B91410), to generate enantioenriched γ-fluoroamines. acs.org

Stereoselective Formation of Fluorinated Stereogenic Centers

The creation of a stereogenic center, especially a quaternary one, that bears a fluorine atom is a significant synthetic challenge. nih.gov Asymmetric electrophilic fluorination is a primary method to achieve this, often involving transition metal catalysts or chiral organocatalysts. nih.gov

The enantioselective fluorination of β-keto esters and related compounds has been extensively studied. acs.orgnih.gov For example, metal complexes of chiral ligands like DBFOX-Ph with nickel(II) salts have demonstrated extremely high enantioselectivity (93–99% ee) in the fluorination of cyclic β-ketoesters. acs.org Organocatalytic methods have also been highly successful. The direct asymmetric α-fluorination of aldehydes can be achieved using chiral amine catalysts. researchgate.net

Recent strategies have focused on the stereodivergent synthesis of molecules with multiple contiguous stereocenters. For example, combining aminocatalytic asymmetric α-fluorination with other stereoselective reactions has enabled the synthesis of all possible stereoisomers of molecules that contain three adjacent chiral centers, two of which are fluorinated. nih.gov Furthermore, asymmetric Mannich reactions involving α-fluoroketones have been developed to produce β-fluoro amines with two adjacent stereogenic centers in high yields and excellent diastereo- and enantioselectivities. nih.gov These advanced methods provide access to complex and heavily substituted chiral fluorinated molecules. nih.gov

Influence of Fluorine on Stereochemical Outcomes

The fluorine atom, despite being the smallest halogen, exerts a powerful influence on the stereochemical course of a reaction due to its unique electronic properties. Its high electronegativity creates strong dipoles and can alter the pKa of nearby functional groups. This electronic perturbation can influence the transition state of a reaction, favoring one stereochemical pathway over another. nih.govku.ac.ae

In the gold(I)-catalyzed hydrofluorination of alkynes, for example, the presence of a directing group, such as a carbonyl, is crucial for controlling the regio- and stereoselectivity of the fluorine addition. acs.org The interaction between the catalyst, the directing group, and the alkyne positions the fluoride nucleophile for a specific trajectory of attack, leading to the formation of trans-hydrofluorination products. acs.org The stereoelectronic properties of the fluorine atom in the resulting fluoroalkene are a key feature of its utility as an amide bond mimic in peptidomimetics. acs.org The control over the double bond configuration and the adjacent chiral centers is a critical aspect of synthesizing these mimics. acs.org

Spectroscopic Analysis of Stereoisomers (e.g., NMR Stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the analysis of stereoisomers of fluorinated compounds. Both ¹H and ¹³C NMR are used, but ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift range, which makes it an excellent probe for the local electronic environment. nih.gov

The chemical shifts and coupling constants (J-values) in NMR spectra provide detailed information about molecular conformation and configuration. nih.govrsc.org For fluorinated molecules, the coupling between fluorine and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) is especially informative. The magnitude of these coupling constants often depends on the dihedral angle between the coupled nuclei, allowing for the determination of relative stereochemistry.

A fascinating phenomenon used in stereochemical analysis is through-space spin-spin coupling (TSC), which can be observed between ¹⁹F and ¹H nuclei that are close in space but separated by several bonds. nih.gov This effect, detectable in 2D NMR experiments like ¹H-¹⁹F HOESY, occurs when the atoms are within the sum of their van der Waals radii. Observing such a coupling provides direct evidence of a specific conformation or the proximity of certain groups, which can be crucial for assigning the stereochemistry of complex molecules like trifluoroacetamides. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental NMR data to predict stable conformers and corroborate spectral assignments. rsc.orgresearchgate.net

Advanced Applications of α Fluoro β Methylstyrene in Specialized Organic Synthesis

α-Fluoro-β-methylstyrene as a Versatile Synthetic Building Block

α-Fluoro-β-methylstyrene serves as a valuable and versatile building block in organic synthesis, primarily due to the unique electronic properties conferred by the fluorine atom and the steric influence of the methyl group. These features allow it to participate in a range of chemical transformations, leading to the construction of intricate molecular architectures.

One of the key applications of styrenic compounds is in cycloaddition reactions, and while specific studies on α-fluoro-β-methylstyrene are limited, the reactivity of analogous compounds such as β-fluoro-β-nitrostyrenes in Diels-Alder reactions provides strong evidence for its potential. beilstein-journals.orgnih.govbeilstein-journals.org In these [4+2] cycloadditions, the fluorinated styrene (B11656) acts as a dienophile, reacting with a diene to form a six-membered ring. The presence of the fluorine atom can influence the regioselectivity and stereoselectivity of the reaction, offering a pathway to highly functionalized and stereochemically complex cyclic compounds. For instance, the reaction of β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes has been shown to produce novel monofluorinated norbornenes and bicyclo[2.2.2]oct-2-enes in high yields. beilstein-journals.orgnih.govbeilstein-journals.org This suggests that α-fluoro-β-methylstyrene could be a valuable precursor for creating fluorinated bicyclic systems, which are of interest in medicinal chemistry and materials science.

Furthermore, the double bond in α-fluoro-β-methylstyrene is susceptible to a variety of addition reactions. The electron-withdrawing nature of the fluorine atom can activate the double bond towards nucleophilic attack, while also influencing the stability of any intermediate carbocations or radicals. This opens up possibilities for the introduction of a wide range of functional groups. For example, radical addition reactions to similar α-fluorostyrene substrates have been utilized to synthesize β-aryl-β,β-difluorocarbamates and β-aryl-β,β-difluoroazides. researchgate.net These transformations highlight the potential of α-fluoro-β-methylstyrene to serve as a precursor to molecules containing the gem-difluoroethyl motif, a common feature in many bioactive compounds.

The versatility of α-fluoro-β-methylstyrene as a building block is summarized in the table below, which showcases the types of reactions it is expected to undergo based on the reactivity of similar fluorinated styrenes.

| Reaction Type | Potential Products | Significance |

| Diels-Alder Cycloaddition | Fluorinated bicyclic compounds (e.g., norbornenes) | Access to complex, rigid scaffolds for drug discovery and materials science. |

| Radical Addition | Functionalized fluoroalkanes (e.g., difluoroamino compounds) | Introduction of fluorine and other functional groups in a single step. |

| Nucleophilic Addition | α-Fluoro-β-functionalized styrenes | Creation of precursors for further synthetic transformations. |

Synthesis of Complex Fluorinated Molecules Utilizing α-Fluoro-β-methylstyrene Precursors

The strategic incorporation of fluorine into complex organic molecules is a cornerstone of modern medicinal chemistry, as it can enhance metabolic stability, binding affinity, and bioavailability. α-Fluoro-β-methylstyrene and its derivatives are valuable precursors for the synthesis of such complex fluorinated molecules, particularly those with applications as pharmaceuticals and agrochemicals. nih.gov

A key example of the utility of fluorinated styrenes is in the synthesis of molecules containing β-fluoro-α,β-unsaturated amide moieties. These structures can act as bioisosteres for peptide bonds, offering resistance to enzymatic degradation in biological systems. nih.gov While direct examples starting from α-fluoro-β-methylstyrene are not extensively documented, the general synthetic strategies developed for related compounds are applicable. For instance, methods to create (E)-β-fluoro-α,β-unsaturated amides from morpholine (B109124) 3,3,3-trifluoropropanamide (B1288742) and Grignard reagents demonstrate a high level of stereocontrol, which is crucial for biological activity. nih.gov The application of similar methodologies to derivatives of α-fluoro-β-methylstyrene could provide access to a new class of peptide mimics with tailored properties.

Furthermore, the synthesis of β-aryl-β,β-difluoroamino motifs from α-fluorostyrenes highlights the potential of these precursors in constructing complex molecules with potential bioactivity. researchgate.net The reaction involves a radical addition/fluorination sequence with N-centered radicals in the presence of a fluorine source like Selectfluor. The resulting β,β-difluoroazides can be further functionalized, for example, through cycloaddition reactions to form triazoles, which are common scaffolds in medicinal chemistry. researchgate.net This approach allows for the creation of a library of complex fluorinated molecules from a single versatile precursor.

The following table outlines the synthesis of a class of complex fluorinated molecules and the role of fluorinated styrene precursors.

| Target Molecule Class | Synthetic Approach | Role of Fluorinated Styrene Precursor | Key Features of Product |

| β-Fluoro-α,β-unsaturated amides | Fragmentation of trifluoromethylated amides | Serves as a template for stereocontrolled alkene formation | Peptide bond bioisostere, enhanced metabolic stability. |

| β-Aryl-β,β-difluoroamino compounds | Radical addition/fluorination | Provides the carbon backbone for difluorination and amination | Potential for diverse functionalization, building block for bioactive heterocycles. |

Role in the Development of Fluorinated Polymers with Tailored Properties

Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and unique optical and electrical characteristics. The incorporation of fluorinated monomers like α-fluoro-β-methylstyrene and its analogues into polymer chains can lead to materials with tailored properties for a wide range of advanced applications.

While the homopolymerization of some fluorinated α-methylstyrenes can be challenging under radical conditions, their copolymerization with other monomers is a viable strategy to create novel fluorinated polymers. rsc.org For example, the radical copolymerization of α-(difluoromethyl)styrene (DFMST) with styrene (ST) has been successfully achieved, yielding fluorinated aromatic polymers (FAPs). rsc.orgresearchgate.net Although DFMST is less reactive than styrene and can retard the polymerization rate, its incorporation into the polystyrene backbone significantly enhances the properties of the resulting copolymer. rsc.org

Research has shown that the presence of DFMST units in poly(DFMST-co-ST) copolymers leads to an increase in the glass transition temperature (Tg) up to 109 °C and a slight improvement in thermal stability compared to polystyrene. rsc.org This indicates that the introduction of the fluorinated group enhances the rigidity and thermal resistance of the polymer chain. Furthermore, surface analysis of these copolymers revealed that the presence of the –CF2H group leads to a more hydrophobic surface, as evidenced by water contact angle measurements. rsc.org These properties make such fluoropolymers promising candidates for applications requiring high thermal stability and low surface energy, such as specialty coatings and advanced composites.

The table below summarizes the properties of a copolymer derived from a fluorinated styrene analogue and compares them to the non-fluorinated homopolymer.

| Polymer | Monomer Composition | Glass Transition Temperature (Tg) | Thermal Stability | Surface Properties |

| Polystyrene (PS) | 100% Styrene | ~100 °C | Good | Hydrophobic |

| Poly(DFMST-co-ST) | DFMST and Styrene | Up to 109 °C | Slightly better than PS | More hydrophobic than PS |

In addition to copolymerization, fluorostyrene monomers, including 2,3,4,5,6-pentafluoro-β-methylstyrene, are cited as potential candidates for the synthesis of fluoropolymers in specialized polymerization processes. google.com These monomers can be polymerized via free radical processes to produce a variety of fluorinated materials. The ability to tailor the properties of polymers by incorporating monomers like α-fluoro-β-methylstyrene opens up new avenues for the design of advanced materials with specific functionalities for demanding applications in electronics, aerospace, and biomedical devices.

Q & A

Basic: What are the common synthetic routes for α-fluoro-β-methylstyrene, and how can stereochemical outcomes be controlled?

α-Fluoro-β-methylstyrene is synthesized via stereocontrolled additions of fluorinated reagents to β-substituted styrenes. For example, β-bromostyrene reacts with CF₂CO₂Et under palladium catalysis to yield fluorinated esters with Z/E selectivity, as demonstrated in the stereocontrolled synthesis of α,α-difluoro-phenyl butenoates . Key factors include solvent polarity, temperature, and the use of chiral ligands to influence regioselectivity. Fluorination agents like Selectfluor or DAST are often employed, with reaction monitoring via <sup>19</sup>F NMR to track intermediate formation .

Basic: Which spectroscopic techniques are most effective for characterizing α-fluoro-β-methylstyrene, and what are critical spectral markers?

<sup>1</sup>H and <sup>19</sup>F NMR are essential for structural elucidation. The vinyl proton (CH=CF) appears as a doublet of doublets (δ 5.5–6.5 ppm) due to coupling with fluorine and adjacent protons. <sup>19</sup>F NMR typically shows a singlet (δ −180 to −220 ppm) for the fluorinated vinyl group. IR spectroscopy identifies C-F stretches (1000–1100 cm⁻¹) and vinyl C=C stretches (1600–1680 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks and isotopic patterns .

Advanced: How can computational modeling resolve contradictions in experimental data on the reactivity of α-fluoro-β-methylstyrene?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways and transition states to explain unexpected regioselectivity or kinetic vs. thermodynamic product ratios. For example, discrepancies in electrophilic addition outcomes may arise from solvent effects or steric hindrance, which DFT can quantify by analyzing charge distribution and frontier molecular orbitals (HOMO/LUMO). Validation requires comparing computed activation energies with experimental kinetic data .

Advanced: What strategies optimize the yield of α-fluoro-β-methylstyrene in multi-step syntheses, and how are competing side reactions mitigated?

Yield optimization involves:

- Stepwise purification : Isolate intermediates (e.g., β-methylstyrene precursors) via flash chromatography to minimize side reactions.

- Additive screening : Use scavengers like molecular sieves to trap water in fluorination steps, preventing hydrolysis.

- Temperature control : Low temperatures (−78°C) suppress polymerization of the styrenic backbone.

- Catalyst tuning : Palladium/copper bimetallic systems enhance cross-coupling efficiency while reducing homocoupling byproducts .

Advanced: How do fluorination patterns in α-fluoro-β-methylstyrene influence its electronic properties and reactivity in Diels-Alder reactions?

The electron-withdrawing fluorine atom increases the electrophilicity of the vinyl group, accelerating Diels-Alder cycloaddition. However, steric effects from the β-methyl group can hinder diene approach. Hammett substituent constants (σₚ) and Frontier Orbital Theory predict reactivity trends: meta-fluorination (σₚ ≈ 0.34) enhances reactivity more than para-substitution. Experimental validation via kinetic studies (e.g., second-order rate constants) and X-ray crystallography of adducts confirms computational predictions .

Methodological: How should researchers design experiments to assess the thermal stability of α-fluoro-β-methylstyrene derivatives?

- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures (Tₒₙₛₑₜ) under nitrogen.

- Thermogravimetric Analysis (TGA) : Quantify mass loss at 10°C/min increments.

- Kinetic modeling : Use the Flynn-Wall-Ozawa method to calculate activation energies (Eₐ).

- Gas chromatography-mass spectrometry (GC-MS) : Identify volatile degradation products. Reference NIST thermochemistry datasets for validation .

Methodological: What frameworks (e.g., PICO, FINER) are applicable when formulating research questions on α-fluoro-β-methylstyrene’s biological activity?

- PICO : Define Population (e.g., enzyme targets), Intervention (compound concentration), Comparison (non-fluorinated analogs), Outcome (IC₅₀ values).

- FINER : Ensure questions are Feasible (in vitro assays first), Interesting (novel fluorination effects), Novel (understudied β-methyl interactions), Ethical (cell-line compliance), Relevant (drug design applications) .

Contradiction Analysis: How can conflicting data on α-fluoro-β-methylstyrene’s cytotoxicity be resolved?

- Source evaluation : Check for solvent impurities (e.g., DMSO residuals) in bioassays .

- Dose-response curves : Use Hill slope analysis to differentiate specific vs. nonspecific effects.

- Orthogonal assays : Compare MTT, ATP-lite, and flow cytometry results.

- Meta-analysis : Apply PRISMA guidelines to aggregate data from peer-reviewed studies, weighting findings by sample size and methodology rigor .

Safety and Handling: What protocols are critical for handling α-fluoro-β-methylstyrene in laboratory settings?

- Storage : Keep at −20°C under argon to prevent polymerization.

- PPE : Use nitrile gloves, fluoropolymer-coated aprons, and fume hoods with HEPA filters.

- Spill management : Neutralize with calcium carbonate before disposal.

- DOT compliance : Classify as "Flammable Liquid, N.O.S." (UN 1993) for transport .

Reproducibility: How should experimental procedures for α-fluoro-β-methylstyrene synthesis be documented to ensure reproducibility?

Follow Beilstein Journal guidelines:

- Detailed methods : Specify catalyst loading (mol%), reaction time (±5% tolerance), and purification gradients.

- Supporting information : Provide raw NMR/FTIR data, crystal structure CIF files, and computational input files.

- Negative results : Report failed conditions (e.g., solvent incompatibilities) to aid troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.